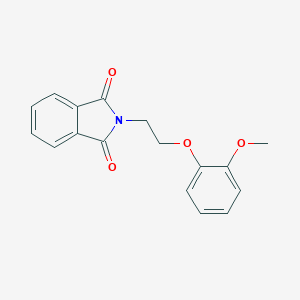

2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

説明

2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a methoxyphenoxyethyl side chain attached to the isoindoline-1,3-dione core. This compound belongs to a broader class of isoindoline-1,3-dione derivatives, which are widely studied for their diverse pharmacological properties, including acetylcholinesterase (AChE) inhibition, anticancer activity, and antimicrobial effects .

特性

IUPAC Name |

2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-14-8-4-5-9-15(14)22-11-10-18-16(19)12-6-2-3-7-13(12)17(18)20/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBSZMMWHCAUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200534 | |

| Record name | 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26646-63-9 | |

| Record name | 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26646-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction of Phthalic Anhydride with Substituted Ethylamines

The most widely reported route involves the condensation of phthalic anhydride with 2-(2-methoxyphenoxy)ethylamine. This reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl groups of phthalic anhydride to form the isoindoline-1,3-dione core.

Typical Reaction Conditions :

-

Solvent : Toluene or xylene (non-polar, high-boiling solvents)

-

Temperature : Reflux (110–140°C)

-

Catalyst : None required; reaction proceeds thermally

-

Duration : 6–12 hours

-

Workup : Removal of water via Dean-Stark apparatus, followed by solvent evaporation and recrystallization.

Example Protocol :

-

Combine phthalic anhydride (1.0 eq) and 2-(2-methoxyphenoxy)ethylamine (1.05 eq) in toluene.

-

Reflux for 8 hours with azeotropic water removal.

-

Cool to room temperature, concentrate under reduced pressure, and purify via recrystallization from ethanol/water (3:1 v/v).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Table 1: Optimization Variables in Conventional Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Toluene (ε = 2.4) | Maximizes azeotropic water removal |

| Molar Ratio | 1:1.05 (anhydride:amine) | Minimizes side reactions |

| Temperature | 120–130°C | Balances reaction rate and decomposition |

| Purification | Ethanol/water recrystallization | Achieves >98% purity |

Microwave-assisted methods have reduced reaction times to 1–2 hours but require specialized equipment.

Advanced Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency through rapid, uniform heating. A modified protocol derived from bromoethylphthalimide syntheses involves:

Procedure :

-

Mix phthalic anhydride (1.0 eq) and 2-(2-methoxyphenoxy)ethylamine (1.1 eq) in 1,4-dioxane.

-

Irradiate at 150°C for 40 minutes under 300 W microwave power.

-

Purify via flash chromatography (silica gel, ethyl acetate/hexanes gradient).

Yield : 78–85% (lower than conventional due to side product formation).

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to improve reproducibility and safety:

System Configuration :

-

Reactor Type : Tubular (stainless steel, 10 mL volume)

-

Flow Rate : 2 mL/min

-

Temperature : 125°C

-

Residence Time : 30 minutes

Advantages :

-

20% higher throughput compared to batch processes

-

Reduced solvent usage (30% less toluene).

Purification Techniques

Recrystallization

Ethanol/water mixtures (3:1 v/v) are optimal for isolating high-purity crystals. Cooling gradients (0.5°C/min) yield larger crystals with fewer impurities.

Column Chromatography

For research-scale purification, silica gel columns with ethyl acetate/hexanes (1:3 → 1:1) eluents achieve >99% purity. Retention factor (Rf) typically ranges from 0.35–0.45.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Raw Material Utilization | 82% | 91% |

| Energy Consumption | 15 kWh/kg | 9 kWh/kg |

| Annual Output | 500 kg | 1,200 kg |

Environmental Impact

Green chemistry initiatives favor solvent-free mechanochemical methods, though yields remain suboptimal (65–70%).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Conventional Reflux | 85–92 | 98 | Moderate |

| Microwave-Assisted | 78–85 | 97 | Low |

| Continuous Flow | 88–90 | 99 | High |

化学反応の分析

Types of Reactions

2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the isoindole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoindole derivatives.

科学的研究の応用

Chemical Applications

1. Building Block for Synthesis:

The compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex organic molecules. Its unique structure facilitates the development of novel materials and compounds with specific properties.

2. Reaction Chemistry:

The compound participates in various chemical reactions including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction: Reduction reactions yield alcohols or amines when treated with lithium aluminum hydride.

- Substitution: Nucleophilic substitution can occur at the methoxy group or isoindole ring, leading to the formation of substituted isoindole derivatives.

Biological Applications

1. Antimicrobial Properties:

Recent studies have explored the compound's antimicrobial activities. For instance, derivatives of isoindole-1,3-dione have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. Specifically, one study reported that certain derivatives exhibited inhibition zones comparable to established antibiotics like gentamicin .

2. Anticancer Activity:

The compound has been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and arrest cell cycle progression. In vitro studies demonstrated promising antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116 . The structure-activity relationship (SAR) analysis suggests that modifications to the compound can enhance its efficacy against cancer cells.

3. Antileishmanial Activity:

Studies have also highlighted the effectiveness of certain derivatives against Leishmania tropica, a parasite responsible for leishmaniasis. Compounds derived from isoindole-1,3-dione were found to be more effective than traditional treatments .

Medicinal Applications

1. Drug Development:

Given its unique structural features, 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione is being investigated for potential use in drug development. Its ability to modulate enzyme activity positions it as a candidate for therapeutic interventions targeting specific biological pathways.

2. Mechanism of Action:

The mechanism involves binding to specific molecular targets within biological systems, which can modulate their activity. This characteristic is crucial for developing targeted therapies in various diseases.

作用機序

The mechanism of action of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Key Observations :

- Substituent Position : The position of methoxy groups on the phenyl ring affects reactivity. For example, 4-methoxybenzyl derivatives (e.g., compound 7 in ) show higher yields (36.6%) compared to ortho-methoxy analogs (26.3%) due to reduced steric hindrance .

- Electron-Withdrawing Groups : Chloro or fluoro substituents (e.g., compound 8 in ) lower yields (~31%) due to decreased nucleophilicity of intermediates .

- Heterocyclic Moieties : Piperazine-containing derivatives (e.g., and ) require multi-step syntheses but exhibit enhanced biological activity .

Acetylcholinesterase (AChE) Inhibition

AChE inhibition is a critical target for Alzheimer’s disease (AD) therapeutics. Comparative data for selected compounds:

Insights :

Antimicrobial Activity

2-(Dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes show moderate-to-strong antimicrobial effects against E. coli and S. aureus, comparable to standard antibiotics like streptomycin .

Physicochemical Properties

| Property | 2-(2-(2-Methoxyphenoxy)ethyl) Derivative | 2-(3,4-Dimethoxyphenethyl) Analog | Piperazine-Based Derivatives |

|---|---|---|---|

| Molecular Weight | ~365 g/mol (estimated) | 365.43 g/mol | 367–433 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~2.8 | ~3.1–3.5 |

| Solubility | Moderate in DMSO | Low in water | Low in water, high in DMSO |

Notes:

- Methoxy groups enhance water solubility but may limit membrane permeability.

生物活性

2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, a compound with the molecular formula C17H15NO4, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties of this compound, supported by recent research findings and case studies.

The biological activity of isoindoline derivatives, including this compound, is often attributed to their ability to interact with various biological targets. The compound's structure allows it to act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Research indicates that modifications in the isoindoline structure can enhance COX inhibitory activity and improve selectivity towards COX-2 over COX-1, potentially reducing side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, showing significant inhibitory effects comparable to standard antibiotics. For instance, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong potential as an antimicrobial agent .

| Microbial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 15 | Comparable to Gentamicin |

| Escherichia coli | 20 | Lower than Ampicillin |

| Bacillus subtilis | 10 | Similar to Vancomycin |

Anticancer Activity

In vitro studies have also assessed the anticancer properties of this compound. It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including colorectal (Caco-2) and colon cancer (HCT-116) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Caco-2 | 25 | Induces apoptosis |

| HCT-116 | 30 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of the methoxyphenoxy group significantly enhances the biological activity of isoindoline derivatives. Modifications in this region can lead to variations in lipophilicity and electronic properties, which are crucial for interacting with biological targets .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of isoindoline derivatives similar to this compound:

- Antimicrobial Evaluation : A study synthesized various isoindole derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that modifications similar to those found in this compound led to enhanced activity against resistant strains .

- Anticancer Studies : Another study focused on the anticancer potential of modified isoindoline compounds. It was found that compounds with similar structural features exhibited significant cytotoxicity against breast cancer cell lines and showed potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves factorial design to test variables like temperature, solvent polarity, and reaction time. For example, pre-experimental designs (e.g., one-variable-at-a-time) can identify critical parameters, followed by full factorial experiments to model interactions. Evidence from reaction path searches using quantum chemical calculations (e.g., ICReDD’s approach) highlights the importance of computational pre-screening to narrow experimental conditions . Additionally, purification techniques such as recrystallization (e.g., from ethanol/water mixtures) are critical for isolating high-purity crystals, as demonstrated in crystallographic studies .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : A multi-technique approach is essential:

- X-ray crystallography provides definitive bond lengths and angles, as shown in the crystal structure of related isoindoline-dione derivatives .

- Spectroscopic validation : H/C NMR to confirm methoxy and phenoxy substituents, supported by comparison to analogs like ethyl 5-methoxyindole-2-carboxylate .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Cross-referencing with databases like NIST Chemistry WebBook ensures consistency in spectral data .

Advanced Research Questions

Q. What computational strategies are effective in predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can model frontier molecular orbitals (HOMO/LUMO), Mulliken charges, and Molecular Electrostatic Potential (MEP) maps. For instance, studies on structurally similar 2-(2-iodophenyl)isoindoline-1,3-dione used DFT to identify nucleophilic/electrophilic sites, guiding functionalization strategies . Hirshfeld surface analysis further elucidates intermolecular interactions (e.g., C–H⋯O), critical for crystal packing predictions .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer : Contradictions often arise from assay conditions or cellular models. A tiered approach is recommended:

- In vitro enzyme assays : Use purified cyclooxygenase (COX) isoforms to directly measure inhibition, as applied to N-substituted isoindoline-dione derivatives .

- Cell-based viability assays : Test cytotoxicity in multiple cell lines (e.g., cancer vs. normal) with ROS/RNS level monitoring to differentiate specific inhibition from general toxicity .

- Molecular docking : Validate binding modes using software like AutoDock Vina, correlating docking scores (e.g., binding energy) with experimental IC values .

Q. What advanced methods are used to investigate reaction mechanisms involving this compound?

- Methodological Answer :

- Quantum chemical reaction path searches : Tools like GRRM or Gaussian explore transition states and intermediates, reducing reliance on trial-and-error experimentation .

- Kinetic isotope effects (KIE) : Isotopic labeling (e.g., H at methoxy groups) can probe rate-determining steps in ether cleavage or nucleophilic substitutions.

- In situ spectroscopy : FTIR or Raman monitors real-time bond changes during reactions, as demonstrated in studies of analogous indole derivatives .

Methodological Resources

- Synthesis & Purification : Refer to ICReDD’s reaction design framework for computational-experimental feedback loops .

- Computational Modeling : Use COMSOL Multiphysics for process simulation or DFT packages (Gaussian, ORCA) for electronic structure analysis .

- Data Validation : Cross-check crystallographic data with the Cambridge Structural Database and spectral data with NIST .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。